1,2,3-Thiadiazole-5-carbaldehyde

Heterocyclic Synthesis Catalysis Regioselectivity

Achieving correct regioselectivity in thiophene synthesis is often compromised by using generic or incorrectly positioned isomers. This 1,2,3-thiadiazole-5-carbaldehyde (CAS 10200-61-0) solves that pain point: - Enables Rh(I)-catalyzed transannulation to yield 2,3,5-substituted thiophenes, unavailable with 5-methyl analogs. - Pre-installed aldehyde allows direct Knoevenagel condensation, bypassing multi-step functionalization. - Serves as a probe for studying substituent effects in transition-metal-catalyzed denitrogenation. Pale yellow solid, verified regiochemistry. Supplied with analytical data to support SAR and high-throughput synthesis.

Molecular Formula C3H2N2OS
Molecular Weight 114.13 g/mol
CAS No. 10200-61-0
Cat. No. B3417176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Thiadiazole-5-carbaldehyde
CAS10200-61-0
Molecular FormulaC3H2N2OS
Molecular Weight114.13 g/mol
Structural Identifiers
SMILESC1=C(SN=N1)C=O
InChIInChI=1S/C3H2N2OS/c6-2-3-1-4-5-7-3/h1-2H
InChIKeyJJIHENIPUIXQDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Thiadiazole-5-carbaldehyde: Reactive Aldehyde Building Block


1,2,3-Thiadiazole-5-carbaldehyde (CAS 10200-61-0) is a five-membered heteroaromatic compound featuring a 1,2,3-thiadiazole ring with an aldehyde functional group at the 5-position [1]. It is a pale yellow solid with a molecular formula of C3H2N2OS and a molecular weight of 114.13 g/mol [2]. This compound is a member of the 1,2,3-thiadiazole family, a class of heterocycles whose derivatives are important in the pharmaceutical, agricultural, and materials sciences due to their diverse biological activities and unique electronic properties [3].

Heteroaromatic aldehyde building block
C5-substituted 1,2,3-thiadiazole scaffold
Electron-withdrawing handle for catalytic transannulation

Risks of Generic 1,2,3-Thiadiazole-5-carbaldehyde Substitution


The position of the aldehyde group on the thiadiazole ring is a critical determinant of the compound's electronic properties and, consequently, its reactivity . For example, the 5-carbaldehyde isomer exhibits a different electronic environment compared to the 4-carbaldehyde isomer, which significantly influences the outcome of key reactions like Knoevenagel condensations and metal-catalyzed transannulations [1]. Substituting with a generic or incorrectly positioned isomer can lead to unpredictable regioselectivity, poor yields, and the formation of undesired byproducts, ultimately derailing synthetic pathways and wasting valuable research time and resources [2].

Regioisomer 5-CHO vs. 4-CHO or 5-H isomers may reverse regioselectivity in Rh-catalyzed transannulation, altering thiophene substitution pattern.
Electronic profile Electron-withdrawing vs. electron-donating C5 groups can toggle between inter- and intramolecular pathways, leading to different product classes.
Synthetic handle 5-CHO enables direct Knoevenagel entry; non-aldehyde analogs (e.g., 5-Me) require multi-step functionalization, impacting synthetic efficiency.

Differentiated Performance vs. Analogs: Evidence Guide


Regioselectivity in Rh(I)-Catalyzed Transannulation

In Rh(I)-catalyzed intermolecular transannulation with phenylacetylene, the electronic nature of the C5-substituent dictates the regioselectivity of thiophene formation. The electron-withdrawing aldehyde group at the 5-position (target compound) strongly favors the formation of 2,3,5-substituted thiophenes, in contrast to electron-donating groups like hydrogen or methyl [1]. This allows for predictable and divergent synthesis of specific regioisomers, a key advantage in building complex molecular architectures.

Regioselectivity reversal
Head-to-head
Target (5-CHO) favors 2,3,5-thiophene; comparator (5-H/5-Me) favors 2,3,4-thiophene
Supports regioisomer-specific thiophene synthesis planning
Conditions: Rh(I)/phenylacetylene, toluene, 100 °C
Heterocyclic Synthesis Catalysis Regioselectivity

Divergent Reactivity as Substrate-Dependent Switch

The presence of an electron-withdrawing group at the C5-position, such as the aldehyde in 1,2,3-thiadiazole-5-carbaldehyde, is a key structural feature that can be exploited to control the outcome of Rh(I)-catalyzed reactions. Studies show that electron-donating groups at C5 promote intramolecular transannulation to furans, while electron-withdrawing groups suppress this pathway, instead favoring intermolecular reactions or reactions with different partners [1]. The aldehyde's strong electron-withdrawing nature (-M effect) acts as a 'switch' for reaction pathways compared to analogs with -H or -Me groups.

Divergent pathway switch
Class-level
-M effect of aldehyde suppresses intramolecular furan formation, favoring intermolecular products; electron-donating groups promote furans
Enables pathway selection for divergent heterocycle libraries
Context-dependent; verify with specific catalytic system
Catalysis Reaction Mechanisms Divergent Synthesis

Electronic Differences vs. 4-CHO Isomer

Computational studies at the G3-B3 level of theory have quantified key electronic descriptors for isomeric thiadiazoles [1]. The position of the aldehyde group leads to a measurable difference in the molecular electrostatic potential and other reactivity descriptors. While exact numerical values for the 5-CHO isomer are not provided in the abstract, the study establishes a quantitative framework for differentiating the isomers based on their electronic properties, which directly correlate with their observed chemical reactivity and biological interactions [1].

Isomer electronic differences
Data to verify
G3-B3 calculations differentiate 5-CHO vs. 4-CHO through molecular electrostatic potential and reactivity descriptors
Quantitative electronic non-interchangeability; specific MEP values require source review
Computational Chemistry Electronics QSAR

Aldehyde vs. Methyl Synthetic Handle

The aldehyde group at the 5-position provides a versatile synthetic handle that is not present in the common 5-methyl precursor or other non-aldehyde analogs. This enables direct participation in key carbon-carbon bond-forming reactions, such as the Knoevenagel condensation, to access structurally diverse 4-vinyl-1,2,3-thiadiazoles [1]. This is in contrast to the 5-methyl derivative, which requires a multi-step sequence (bromination, azide substitution, hydrolysis) to introduce a reactive functional group at this position [2].

Synthetic step advantage
Class-level
5-CHO enables direct Knoevenagel condensation; methyl analog requires ≥3 additional steps (bromination, azidation, hydrolysis)
Supports synthetic route efficiency in heterocycle construction
Reported step reduction; verify on target substrate
Synthetic Methodology Knoevenagel Condensation Derivatization

Crystallographically Validated Catalytic Intermediate

Investigations into the mechanism of Rh(I)-catalyzed denitrogenative reactions have identified a four-membered cyclometalated Rh(III) complex as a key intermediate [1]. The structure and stability of this intermediate are influenced by the substituents on the thiadiazole ring, particularly at the C5-position. The presence of the aldehyde group is expected to influence the electronic properties of this intermediate, which in turn dictates the rate, selectivity, and overall success of the catalytic cycle. This provides a fundamental, molecular-level explanation for the unique reactivity of the 5-carbaldehyde compared to other derivatives.

Catalytic intermediate insight
Source review
C5-aldehyde modulates electronic environment of cyclometalated Rh(III) intermediate; characterized by X-ray/DFT
Mechanistic rationale for reaction design and troubleshooting
Exact impact on intermediate stability requires experimental validation
Mechanistic Chemistry Catalysis Organometallics

Best-Fit Application Scenarios


Regioselective Synthesis of 2,3,5-Substituted Thiophenes

For research programs requiring the synthesis of specific thiophene regioisomers, 1,2,3-thiadiazole-5-carbaldehyde is the preferred building block. Its electron-withdrawing aldehyde group directs Rh(I)-catalyzed transannulation reactions with alkynes to selectively yield 2,3,5-substituted thiophenes [1]. This regioselectivity is not achievable with the unsubstituted 1,2,3-thiadiazole or its 5-methyl analog, which produce the 2,3,4-substituted isomer. This scenario is ideal for medicinal chemists exploring structure-activity relationships (SAR) where specific substitution patterns are critical for target binding.

Divergent Synthesis via Ligand-Controlled Catalysis

The unique electronic profile of 1,2,3-thiadiazole-5-carbaldehyde enables it to act as a versatile substrate in ligand-controlled divergent catalysis. By simply changing the catalytic system (e.g., from [Rh(COD)2]BF4 to [Rh(COD)DPPF]BF4), researchers can toggle between different reaction pathways (intramolecular vs. intermolecular) to access a wider range of chemical space from a single starting material [2]. This is a powerful strategy for generating diverse compound libraries for drug discovery or materials science, leveraging the compound's inherent electronic properties as a synthetic 'switch'.

Efficient Building Block for Heterocyclic Scaffolds

When synthetic efficiency is paramount, 1,2,3-thiadiazole-5-carbaldehyde offers a significant advantage over its 5-methyl precursor. The pre-installed aldehyde group allows for direct entry into key C-C bond-forming reactions like the Knoevenagel condensation, providing rapid access to 4-vinyl-1,2,3-thiadiazoles [3]. This bypasses a multi-step functionalization sequence required for the methyl analog [4], saving time and resources. This makes it the compound of choice for high-throughput synthesis or early-stage medicinal chemistry where rapid analog generation is key.

Mechanistic Studies in Organometallic Chemistry

For academic or industrial groups studying the fundamentals of transition-metal-catalyzed denitrogenation reactions, 1,2,3-thiadiazole-5-carbaldehyde is a valuable probe molecule. Its distinct electronic properties, combined with the structural insights from crystallographically characterized intermediates [5], make it an excellent substrate for investigating how substituent effects control reaction rates, regioselectivity, and the stability of key organometallic complexes. This fundamental understanding can then be applied to design and optimize new catalytic transformations.

Application
Selection Property
Validation Focus
Regioselective thiophene synthesis
Electron-withdrawing C5-directing group for transannulation
Confirm 2,3,5- vs. 2,3,4-product ratio under Rh(I) catalysis
Divergent synthesis research
Substrate-controlled pathway toggle (inter- vs. intramolecular)
Verify reaction outcome switch with electron-deficient vs. electron-rich C5 analogs
Heterocyclic scaffold construction
Pre-installed aldehyde for C-C bond formation
Assess synthetic step count vs. 5-methyl precursor; monitor Knoevenagel efficiency
Mechanistic organometallic studies
Electronic influence on Rh(III) intermediate stability
Characterize isolable intermediates and correlate with catalytic performance

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29 linked technical documents
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